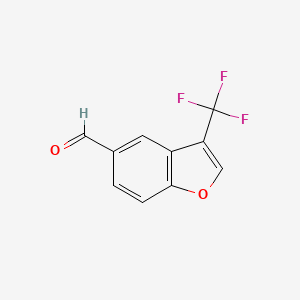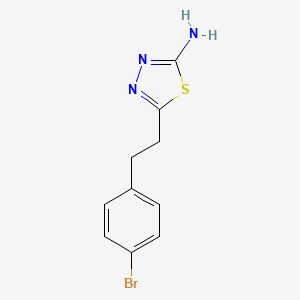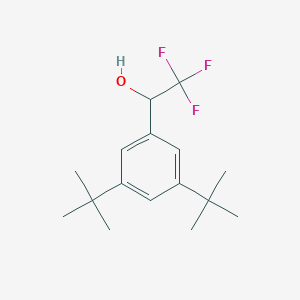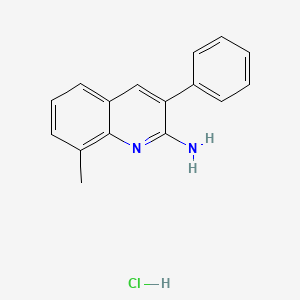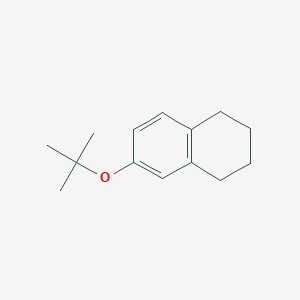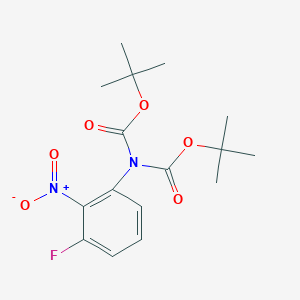
3-Hydroxy Niclosamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Niclosamide, also known as 5-Chloro-N-(2-chloro-4-nitrophenyl)-2,3-dihydroxybenzamide, is a metabolite of Niclosamide. Niclosamide is an anthelmintic drug primarily used to treat tapeworm infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Niclosamide typically involves the hydroxylation of Niclosamide. This process can be carried out using cytochrome P450 enzymes, particularly CYP1A2, in the presence of NADPH-supplemented human liver microsomes . The reaction conditions often include maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes using engineered microorganisms or isolated enzymes. These methods aim to achieve high yield and purity while minimizing environmental impact. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Niclosamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy Niclosamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy Niclosamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Niclosamide: The parent compound, primarily used as an anthelmintic.
Nitazoxanide: A thiazolide compound with broad-spectrum antiviral and antiparasitic activity.
Tizoxanide: The active metabolite of Nitazoxanide, sharing similar properties.
Uniqueness of 3-Hydroxy Niclosamide: this compound is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H8Cl2N2O5 |
|---|---|
Molecular Weight |
343.12 g/mol |
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O5/c14-6-3-8(12(19)11(18)4-6)13(20)16-10-2-1-7(17(21)22)5-9(10)15/h1-5,18-19H,(H,16,20) |
InChI Key |
CFBQBYWTAGJVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)


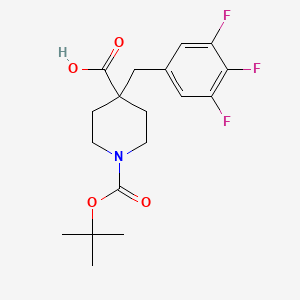
![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
